molecular formula C15H12O6 B1237475 1,7-Dihydroxy-3,4-dimethoxyxanthone CAS No. 76907-77-2

1,7-Dihydroxy-3,4-dimethoxyxanthone

Cat. No. B1237475
CAS RN: 76907-77-2
M. Wt: 288.25 g/mol
InChI Key: NQNPLVZPJSLIIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,7-Dihydroxy-3,4-dimethoxyxanthone is a natural product found in Securidaca, Polygala tenuifolia, and other organisms with data available.

Scientific Research Applications

Anti-HIV-1 Activity

1,7-Dihydroxy-3,4-dimethoxyxanthone, along with other compounds, has demonstrated significant anti-HIV-1 activities. This was observed in a syncytium assay using a specific virus and cell line system. The compound's potential in inhibiting HIV-1 reverse transcriptase was also noted, showing its relevance in HIV research and therapy (Reutrakul et al., 2006).

Anti-Tumor Activity

Studies have shown that 1,7-Dihydroxy-3,4-dimethoxyxanthone exhibits anti-tumor properties. It was identified as a potent agent against human lung adenocarcinoma epithelial cell line A549. The compound's structure significantly affects its anti-tumor activity, with the position and number of hydroxyl and methoxyl groups playing a crucial role (Zuo et al., 2014).

Modulation of MAPKs in Cancer Therapy

1,7-Dihydroxy-3,4-dimethoxyxanthone has been studied for its role in regulating MAPKs signaling, contributing to the growth inhibition of multidrug resistance non-small cell lung carcinoma cells. The compound induces apoptosis and cell cycle arrest, making it a potential agent for therapy in multidrug-resistant cancer cases (Zuo et al., 2016).

Antioxidation and Vasodilation Activities

The antioxidation and vasodilation activities of 1,7-Dihydroxy-3,4-dimethoxyxanthone have been highlighted in research. Its efficacy in scavenging reactive oxygen species and exhibiting relaxing activity on rat thoracic aorta rings suggests potential in cardiovascular therapy (Lin et al., 2005).

Anti-Inflammatory and Anti-Proliferative Activities in Rheumatoid Arthritis

Research has indicated the compound's anti-inflammatory and anti-proliferative activities on rheumatoid arthritis-derived fibroblast-like synoviocyte cell line. It selectively modulates MAPKs signaling, contributing to these activities, which is significant for rheumatoid arthritis therapy (Zuo et al., 2015).

properties

CAS RN

76907-77-2

Product Name

1,7-Dihydroxy-3,4-dimethoxyxanthone

Molecular Formula

C15H12O6

Molecular Weight

288.25 g/mol

IUPAC Name

1,7-dihydroxy-3,4-dimethoxyxanthen-9-one

InChI

InChI=1S/C15H12O6/c1-19-11-6-9(17)12-13(18)8-5-7(16)3-4-10(8)21-15(12)14(11)20-2/h3-6,16-17H,1-2H3

InChI Key

NQNPLVZPJSLIIA-UHFFFAOYSA-N

SMILES

COC1=C(C2=C(C(=C1)O)C(=O)C3=C(O2)C=CC(=C3)O)OC

Canonical SMILES

COC1=C(C2=C(C(=C1)O)C(=O)C3=C(O2)C=CC(=C3)O)OC

Other CAS RN

76907-77-2

synonyms

1,7-dihydroxy-3,4-dimethoxy-xanthone
veratrilogenin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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